1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 958254-62-1
VCID: VC18451331
InChI: InChI=1S/C8H7N3O.ClH/c1-11-7-2-3-9-4-6(7)10-8(11)5-12;/h2-5H,1H3;1H
SMILES:
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol

1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride

CAS No.: 958254-62-1

Cat. No.: VC18451331

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride - 958254-62-1

Specification

CAS No. 958254-62-1
Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
IUPAC Name 1-methylimidazo[4,5-c]pyridine-2-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C8H7N3O.ClH/c1-11-7-2-3-9-4-6(7)10-8(11)5-12;/h2-5H,1H3;1H
Standard InChI Key YVRHLGTVAOVCDX-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=NC=C2)N=C1C=O.Cl

Introduction

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is a complex organic compound that combines imidazole and pyridine functionalities with an aldehyde group. This unique combination makes it a valuable candidate for research in medicinal chemistry and pharmacology. The compound's molecular formula is C8H8ClN3O, and its molecular weight is approximately 197.62 g/mol .

Synthesis and Applications

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride can be achieved through several methods, typically involving the formation of the imidazopyridine core followed by the introduction of the aldehyde group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the combination of imidazole and pyridine rings along with the aldehyde functionality .

Applications Overview

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for studying interactions with biological targets, potentially leading to new pharmacological agents.

  • Synthetic Organic Chemistry: Its reactivity, particularly due to the aldehyde group, makes it useful in various synthetic reactions.

Biological Activities and Interaction Studies

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride exhibits notable biological activities, which are crucial for understanding its potential pharmacological applications. Interaction studies with biological targets are essential to elucidate how this compound might act as a therapeutic agent. The presence of both imidazole and pyridine rings, along with the aldehyde group, contributes to its distinct biological profile compared to similar compounds.

Similar Compounds

Several compounds share structural similarities with 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride, including:

Compound NameCAS NumberSimilarity Index
3-Methyl-3H-imidazo[4,5-h]quinoline132476-02-90.93
1-Methyl-1H-imidazo[4,5-g]quinoxaline499979-70-30.92
3-Methyl-3H-imidazo[4,5-f]quinoxaline147057-15-60.92

Safety and Handling

Handling 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include wearing protective clothing, gloves, and eye protection, and avoiding inhalation of dust .

Safety Precautions Table

Hazard StatementPrecautionary Statement
H302P301+P312
H315P302+P352
H319P305+P351+P338
H335P304+P340

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